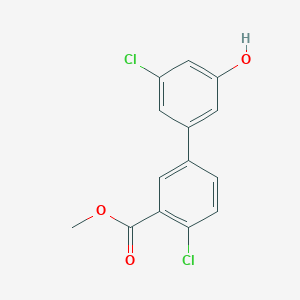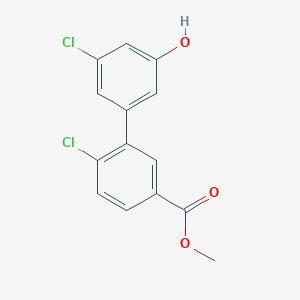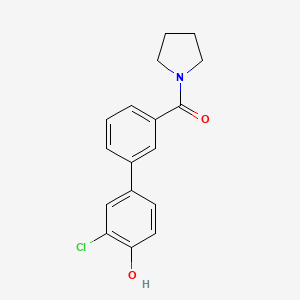
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is a phenolic compound with a wide range of applications in the field of scientific research. It is a white crystalline powder with a melting point of 118-120°C, and a solubility of 0.25 g/100 mL in water. It is used in a variety of research studies, including biochemical and physiological studies, and is an important component in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase. It has also been used to study the effects of inflammation, pain, and cancer.
Wirkmechanismus
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormone-like molecules that play a role in inflammation, pain, and cancer. By inhibiting the production of prostaglandins, 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, can help to reduce inflammation, pain, and cancer.
Biochemical and Physiological Effects
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and cancer. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6. In addition, it has been shown to reduce the production of nitric oxide, which is an important mediator of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a stable compound that can be stored at room temperature. The main limitation of this compound is that it has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, are numerous. Further research could be conducted to develop new methods for synthesizing and purifying the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound on different cell types and tissues. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to explore the potential industrial applications of this compound, such as its use as a chemical intermediate or a corrosion inhibitor.
Synthesemethoden
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, is synthesized using the reaction of pyrrolidinyl carbonyl chloride with 5-chlorophenol in the presence of triethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is monitored by thin layer chromatography (TLC), and the product is purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
[3-(4-chloro-3-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-6-13(11-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAVLKQRCVDMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686183 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-36-2 |
Source


|
| Record name | (4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)






![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

